1-(3-Phenylpropanoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRHRFJLFTXJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Indoline Scaffold Construction
The indoline ring system serves as the foundational framework for 1-(3-phenylpropanoyl)indoline-2-carboxamide. Two primary strategies dominate literature:
- Hemetsberger–Knittel Indole Synthesis : Methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. While traditionally used for indoles, modifications involving reductive conditions (e.g., NaBH₄/LiAlH₄) enable partial saturation to indolines.
- Friedel-Crafts Acylation : Ethyl 5-chloroindoline-2-carboxylate undergoes electrophilic substitution at the C3 position using acyl chlorides, enabling direct introduction of the 3-phenylpropanoyl moiety prior to carboxamide formation.
Stepwise Synthesis and Reaction Optimization
Route 1: Acylation-First Approach
N-Acylation of Indoline Precursors
Methyl 1H-indoline-2-carboxylate hydrochloride (5 ) reacts with 3-phenylpropanoyl chloride (3 ) in the presence of inorganic bases (e.g., K₂CO₃) to yield diastereomeric mixtures of 6a and 6b (Scheme 1). Critical parameters include:
- Solvent Selection : Dichloromethane outperforms THF due to improved acyl chloride stability.
- Base Compatibility : Inorganic bases (NaHCO₃, K₂CO₃) minimize ester hydrolysis vs. organic bases (Et₃N).
Table 1: Diastereomer Separation Efficiency
| Stationary Phase | Eluent System | Resolution (Rₛ) | Yield (%) |
|---|---|---|---|
| Silica Gel | Toluene/Hexane/EtOAc (6:3:0.5) | 1.8 | 40 |
| Chiralcel OD-H | Heptane/EtOH (80:20) | 2.3 | 35 |
Carboxamide Coupling
Diastereomerically pure 6a undergoes ester hydrolysis (NaOH/MeOH/H₂O) to carboxylic acid 7a , followed by BOP-mediated coupling with ammonium chloride to furnish the target carboxamide. Key observations:
Route 2: Late-Stage Indoline Functionalization
Piperidinyl Deprotection and Amidation
Ethyl 4-(3-aminopiperidin-1-yl)indoline-2-carboxylate (III ) undergoes tandem deprotection (Pd/C/H₂) and amidation (NH₃/MeOH) to install the carboxamide group (Scheme 2). Critical process parameters:
- Hydrogenation Pressure : 50 psi H₂ minimizes over-reduction of the indoline ring.
- Catalyst Loading : 10% Pd/C provides optimal turnover vs. Pd(OH)₂/C.
Table 2: Hydrogenation Efficiency
| Catalyst | H₂ Pressure (psi) | Temp (°C) | Conversion (%) |
|---|---|---|---|
| 10% Pd/C | 50 | 25 | 98 |
| 5% Pd/C | 50 | 25 | 85 |
| Pd(OH)₂/C | 30 | 40 | 72 |
Phenyllactic Acid Coupling
Post-amidation, III reacts with d,l-hydroxyphenyllactic acid under TBTU activation to append the 3-phenylpropanoyl group. Stereochemical outcomes depend on:
- Coupling Base : N-Methylmorpholine (NMM) suppresses racemization vs. DIEA.
- Solvent Polarity : DMF enhances reactivity over CH₂Cl₂.
Analytical Characterization and Quality Control
Spectroscopic Differentiation of Diastereomers
1H NMR analysis reveals distinct shifts for the indoline C2 proton:
13C NMR further distinguishes acylated products via carbonyl resonances:
- 6a : 172.1 ppm (indoline C=O), 168.9 ppm (amide C=O)
- 6b : 171.8 ppm (indoline C=O), 169.2 ppm (amide C=O)
Comparative Evaluation of Synthetic Routes
Table 3: Route Performance Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 32 | 45 |
| Purity (HPLC, %) | 98.5 | 99.2 |
| Diastereomeric Ratio | 1:1 (pre-separation) | N/A |
| Scalability (kg) | 0.5 | 5.0 |
Route 2 demonstrates superior scalability and purity, attributed to minimized intermediate isolation steps and robust catalytic hydrogenation. However, Route 1 remains valuable for accessing diastereomerically enriched material for structure-activity studies.
Chemical Reactions Analysis
1-(3-Phenylpropanoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-(3-Phenylpropanoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropanoyl)indoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues in Indoline-2-Carboxamide Derivatives
Compound 28 (1-(2-(Phenoxy)acetyl)-N-methylindoline-2-carboxamide)
- Structure: Features a phenoxyacetyl group at position 1 and an N-methyl carboxamide at position 2.
- Activity: Acts as a brain-penetrant inhibitor of Trypanosoma brucei, the causative agent of African sleeping sickness. The phenoxyacetyl group enhances solubility compared to bulkier substituents .
- Key Differences: The shorter acetyl chain and oxygen linker reduce lipophilicity compared to the 3-phenylpropanoyl group in the target compound. This may limit brain penetration but improve aqueous solubility.
Compound 29 (1-(2-(4-Chloro-3-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide)
3-Phenylpropanoyl-Containing Opioid Analogs
β'-Phenyl Fentanyl (3-Phenylpropanoyl Fentanyl)
- Structure: Contains a 3-phenylpropanoyl group linked to a piperidine ring, forming a potent opioid agonist.
- Key Differences : The piperidine scaffold and absence of an indoline ring distinguish it from the target compound. This highlights how the same acyl group can confer divergent biological activities depending on the core structure.
Heterocyclic Derivatives with 3-Phenylpropanoyl Moieties
L076-1171 (N-(2,4-Difluorophenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide)
- Structure: Combines a thiadiazole-carboxamide core with a 3-phenylpropanoyl-substituted piperidine.
- Activity : Used as a screening compound; target specificity remains undisclosed. The thiadiazole ring may enhance metabolic stability or electronic interactions .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Impact of Substituents on Activity: Lipophilicity from the 3-phenylpropanoyl group may enhance brain penetration in indoline derivatives, as seen in T. brucei inhibitors . However, excessive bulk could reduce solubility. Halogenation (e.g., Cl, F) in phenoxyacetyl analogs improves antiparasitic potency but may limit distribution .
Scaffold-Dependent Pharmacology: The 3-phenylpropanoyl group is versatile, contributing to both antiparasitic (indoline) and opioid (piperidine) activities. This underscores the importance of core structure in determining target specificity .
Unmet Data Needs: Biological data for this compound are sparse.
Biological Activity
1-(3-Phenylpropanoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The structure of this compound includes an indoline core, a carboxamide functional group, and a phenylpropanoyl substituent. The synthesis typically involves:
- Formation of the Indoline Core : Utilizing Fischer indole synthesis.
- Introduction of the Phenylpropanoyl Group : Achieved through Friedel-Crafts acylation with phenylpropanoyl chloride.
- Formation of the Carboxamide Group : By reacting the intermediate with an appropriate amine.
These methods can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity , making it a candidate for further exploration in treating infections. Its structural features may enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
The compound has shown promising results in anticancer research , particularly against various cancer cell lines. Studies suggest that it may inhibit cell growth and induce apoptosis through modulation of specific signaling pathways involved in cell proliferation and survival. For instance, preliminary findings indicate interactions with proteins that regulate these pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with active site residues, blocking substrate access.
- Signal Transduction Modulation : It could interfere with signaling cascades that regulate cellular processes such as proliferation and inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Methylphenyl)-indoline-2-carboxamide | Contains a methylphenyl group | High selectivity for certain cancer types |
| Indole-2-carboxylic acid | Simple carboxylic acid derivative | Broad-spectrum antibacterial activity |
| 5-Fluoroindole | Fluorinated derivative | Enhanced potency against specific tumors |
The phenylpropanoyl substituent in this compound is thought to enhance its biological activity compared to simpler derivatives .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A study demonstrated that this compound exhibited significant antiproliferative effects on breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties against various pathogens, revealing promising results that warrant further exploration into its therapeutic applications.
Q & A
Q. How can researchers systematically review existing data on this compound’s analogs?
- Methodological Answer :
- Database Mining : Query PubChem, ChEMBL, and Reaxys for analogs with similar scaffolds (e.g., indoline-2-carboxamide derivatives). Filter by bioactivity data (IC50, Ki) and physicochemical properties.
- SAR Analysis : Use KNIME or Pipeline Pilot to build structure-activity relationship (SAR) models. Prioritize analogs with >50% structural similarity for experimental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
